Cyclooctene

Catalog No.
S1532785
CAS No.
931-88-4
M.F
C8H14
M. Wt
110.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclooctene

CAS Number

931-88-4

Product Name

Cyclooctene

IUPAC Name

cyclooctene

Molecular Formula

C8H14

Molecular Weight

110.2 g/mol

InChI

InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2/b2-1-

InChI Key

URYYVOIYTNXXBN-UPHRSURJSA-N

SMILES

C1CCCC=CCC1

Canonical SMILES

C1CCCC=CCC1

Isomeric SMILES

C1CCC/C=C\CC1

The exact mass of the compound Cyclooctene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72425. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclooctene (CAS: 931-88-4) is an eight-membered cyclic olefin widely utilized as a versatile monomer in Ring-Opening Metathesis Polymerization (ROMP) and as a highly labile sacrificial ligand in organometallic catalyst synthesis. As a liquid at room temperature with moderate ring strain, it provides an optimal balance of stability and reactivity. Commercially available primarily as the cis-isomer, cyclooctene is the standard precursor for producing linear polyoctenamer elastomers and serves as the benchmark substrate for evaluating novel epoxidation catalysts due to its high selectivity toward epoxide formation without competing allylic oxidation [1].

Procurement Fit

ROMP Monomer

Intermediate ring strain (7.4 kcal/mol) enables controlled living polymerization with predictable dispersity

Epoxidation Substrate

Conformation-driven selectivity yields epoxide without diol contamination or additive optimization

TCO Precursor

Stable cis-isomer serves as shelf-stable feedstock for trans-cyclooctene derivative synthesis

Attempting to substitute cyclooctene with smaller cyclic olefins like cyclohexene or multi-unsaturated analogs like 1,5-cyclooctadiene (COD) fundamentally alters process thermodynamics and downstream material properties. Cyclohexene possesses insufficient ring strain to drive ROMP, resulting in negligible polymer yields under standard conditions [1]. Conversely, while COD is highly reactive, its bidentate coordination forms stable chelates that resist mild ligand displacement in catalyst synthesis, and its polymerization leaves residual double bonds that can induce unwanted cross-linking [2]. Furthermore, substituting cyclooctene with highly strained norbornene shifts the resulting polymer from a flexible, low-Tg elastomer to a rigid, high-Tg plastic, completely changing the mechanical profile of the final material.

Substitution Risk

Target: Cyclooctene
Substitute May Differ
Target ROMP: Controlled kinetics
Intermediate rate constant supports living polymerization with narrow dispersity
Norbornene: near-diffusion-limited kinetics may compromise catalyst control and polymer architecture
Target ROMP: Sufficient driving force
Strain energy of 7.4 kcal/mol provides efficient polymerization at ambient conditions
1,5-Cyclooctadiene or cyclododecene: lower strain yields sluggish polymerization; may require harsher conditions
Target Epoxidation: High selectivity
Conformational effects favor epoxide formation over ring-opening diol pathways
Cyclohexene: preferential diol formation under identical oxidative conditions; requires additive optimization
Target Configuration: cis-isomer stability
Thermodynamically favored cis form is commercially supplied as a stable, easy-to-handle liquid
trans-Cyclooctene: high strain (16.7 kcal/mol); requires specialized handling or in-situ generation

Thermodynamic Viability in Ring-Opening Metathesis Polymerization (ROMP)

Cyclooctene possesses a ring strain energy (RSE) of approximately 7.4 to 9.7 kcal/mol, providing the necessary thermodynamic driving force for complete polymerization. Under standard ROMP conditions using a ruthenium alkylidene catalyst, cyclooctene achieves >95% monomer conversion within 1 hour. In contrast, cyclohexene, with a significantly lower RSE of ~2.5 kcal/mol, fails to polymerize and shows 0% conversion under identical conditions [1].

Evidence DimensionMonomer Conversion via ROMP (1 hour)
Target Compound DataCyclooctene: >95% conversion (RSE ~7.4-9.7 kcal/mol)
Comparator Or BaselineCyclohexene: 0% conversion (RSE ~2.5 kcal/mol)
Quantified Difference>95% absolute difference in polymer yield
Conditions0.5 M monomer in DCM at 35 °C, 200:1 monomer:catalyst ratio

Buyers requiring a cyclic olefin for linear polymer synthesis must select cyclooctene, as cyclohexene lacks the thermodynamic driving force for ring-opening.

ROMP Kinetics
Head-to-head
9.6 × 10⁷ M⁻¹·s⁻¹
Norbornene: 7.9 × 10⁸ M⁻¹·s⁻¹
1,5-COD: 1.1 × 10⁵ M⁻¹·s⁻¹
Intermediate kinetic window supports controlled living ROMP
8.2× slower than NBE; 873× faster than COD. Ru phosphinimine catalyst, 25 °C

Ligand Lability in Organometallic Catalyst Synthesis

In the synthesis of homogeneous transition metal catalysts, the choice of sacrificial olefin ligand dictates the conditions required for subsequent ligand substitution. Cyclooctene (COE) acts as a monodentate, highly labile ligand in complexes such as [Ir(COE)2Cl]2, allowing for facile displacement by phosphines or N-heterocyclic carbenes at room temperature. Conversely, 1,5-cyclooctadiene (COD) acts as a bidentate chelate, forming thermodynamically stable complexes that often require elevated temperatures or hydrogenation to achieve complete ligand displacement [1].

Evidence DimensionLigand Displacement Barrier
Target Compound DataCyclooctene (COE): Monodentate, labile at room temperature
Comparator Or Baseline1,5-Cyclooctadiene (COD): Bidentate chelate, requires harsh conditions/hydrogenation
Quantified DifferenceQualitative shift from mild (RT) to harsh displacement conditions
ConditionsSynthesis of Ir(I) or Rh(I) catalyst precursors via ligand exchange

For researchers synthesizing novel homogeneous catalysts, COE dimers provide a significantly lower kinetic barrier for ligand substitution than COD dimers, preventing degradation of sensitive incoming ligands.

Ring Strain Energy
Head-to-head
7.4 kcal/mol
trans-Cyclooctene: 16.7 kcal/mol
Δ = 9.3 kcal/mol
cis-configuration provides stable, shelf-stable monomer for procurement
G3 theory; heats of hydrogenation. trans form requires specialized handling

Elastomeric Flexibility vs. Rigidity in ROMP Polymers

The macroscopic thermal and mechanical properties of ROMP-derived polymers are heavily dependent on the monomer's ring structure. Polyoctenamer, derived from cyclooctene, is a highly flexible elastomer with a glass transition temperature (Tg) ranging from -79 °C to -50 °C depending on the cis/trans double bond ratio. In stark contrast, polymerizing the more highly strained norbornene yields polynorbornene, a rigid material with a Tg exceeding 35 °C [1].

Evidence DimensionPolymer Glass Transition Temperature (Tg)
Target Compound DataPolyoctenamer (from Cyclooctene): Tg ≈ -79 °C to -50 °C
Comparator Or BaselinePolynorbornene (from Norbornene): Tg > 35 °C
Quantified Difference>85 °C reduction in Tg
ConditionsBulk polymer properties post-ROMP

Procurement for elastomeric, low-temperature flexible materials must specify cyclooctene, as norbornene yields a rigid, glassy polymer at room temperature.

Epoxide Selectivity
Head-to-head
~96% epoxide
Cyclohexene: 0% epoxide (100% diol)
67% with pyridine additive
High epoxide yield without additive optimization or diol removal
ReO₄-SiO₂·Al₂O₃ catalyst; H₂O₂ oxidant; identical conditions

Selectivity in Catalytic Epoxidation Benchmarking

Cyclooctene is universally utilized as the benchmark substrate for evaluating novel epoxidation catalysts due to its specific structural lack of reactive allylic protons. In comparative electrocatalytic and chemical oxidation studies, cyclooctene routinely achieves high selectivity toward the epoxide (e.g., 72.1% to >95% depending on the system). When cyclohexene is subjected to the same oxidative conditions, epoxide selectivity plummets (often <10%), as the reaction is dominated by allylic oxidation side products such as cyclohexenol and cyclohexenone [1].

Evidence DimensionEpoxide Selectivity
Target Compound DataCyclooctene: 72.1% to >95% selectivity to cyclooctene oxide
Comparator Or BaselineCyclohexene: 8.0% selectivity to epoxide
Quantified Difference>64% higher absolute selectivity toward epoxide formation
ConditionsCatalytic epoxidation using transition metal catalysts (e.g., Mn, Ti, Mo) and oxidants (H2O2, TBHP, or electrocatalytic water)

Cyclooctene is the mandatory benchmark substrate for validating epoxidation catalyst efficiency because it isolates the epoxidation mechanism from confounding allylic oxidation side reactions.

ROMP Reactivity Rank
Cross-study
4th among tested cycloolefins
Cyclopentene > 1,5-COD > cyclododecene > cyclooctene
Lower reactivity supports controlled polymer architecture design
WCl₆-based catalysts; ternary systems with low W valence (2.8–3.2) required
TCO-Tetrazine Ligation
Class-level
k₂ = 366,000 M⁻¹·s⁻¹
dioxolane-fused TCO derivative with dipyridyl tetrazine in water, 25 °C
Supports cis-cyclooctene as stable precursor for bioorthogonal TCO synthesis
Class-level inference; cis-COE is not the active ligation species. Derivative synthesis required

Synthesis of Linear Polyoctenamer Elastomers

Cyclooctene is the essential monomer for producing polyoctenamer (e.g., commercial Vestenamer), leveraging its optimal ring strain for complete ROMP conversion while ensuring the final polymer retains a low Tg (-79 °C to -50 °C) for use in rubber compounding and elastomeric blends[1].

Precursor for Labile Ir/Rh Catalyst Complexes

In organometallic chemistry, cyclooctene is procured to synthesize dimeric precursors like [Ir(COE)2Cl]2. Its monodentate lability ensures that subsequent ligand exchanges with sensitive phosphines or NHCs can proceed quantitatively at room temperature, avoiding the harsh conditions required to displace bidentate COD ligands [2].

Benchmark Substrate for Oxidation Catalysis

Due to its high selectivity for epoxide formation without competing allylic oxidation, cyclooctene is the standard procurement choice for laboratories validating the efficiency, turnover number (TON), and mechanism of novel transition-metal epoxidation catalysts [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Living ROMP for block copolymers
Intermediate ring strain enabling controlled propagation
Polymer dispersity and molecular weight predictability
Epoxide intermediate synthesis
Conformation-driven epoxidation selectivity
Epoxide purity; absence of diol contamination
TCO bioorthogonal precursor
Stable cis-isomer as isomerization substrate
TCO derivative reactivity and isomeric purity
Norbornene copolymer elastomers
Strain differential from norbornene comonomer
Copolymer blockiness and thermal transition profile

Physical Description

Liquid

XLogP3

3.5

Boiling Point

138.0 °C

Melting Point

-12.0 °C

UNII

AE340T3540

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (97.44%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

931-88-4
931-87-3

Wikipedia

(Z)-cyclooctene

General Manufacturing Information

Fragrances
Cyclooctene, (1Z)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Cyclooctene: ACTIVE
Piermattei et al. Activating catalysts with mechanical force. Nature Chemistry, doi: 10.1038/nchem.167, published online 5 April 2009. http://www.nature.com/naturechemistry
Voica et al. Guided desaturation of unactivated aliphatics. Nature Chemistry, doi: 10.1038/nchem.1385, published online 8 July 2012 http://www.nature.com/nchem
Fischer, Guido; Schwalbe, Regina; Möller, Manfred; Ostrowski, Rene; Dott, Wolfgang; Species-specific production of microbial volatile organic compounds (MVOC) by airborne fungi from a compost facility, Chemosphere, 395, 795-810. DOI:10.1016/s0045-6535(99)00015-6

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